molecular formula C17H13FN2O2 B8794331 3-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-5-fluorobenzonitrile CAS No. 304853-30-3

3-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-5-fluorobenzonitrile

Cat. No. B8794331
M. Wt: 296.29 g/mol
InChI Key: KVMSWMUZFCLLFV-UHFFFAOYSA-N
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Patent
US06713478B2

Procedure details

A mixture of 6-(3-bromo-5-fluorophenyl)-4,4-dimethyl-2H-benzo[d][1,3]oxazin-2-one (1 g, 2.8 mmol), zinc cyanide (0.2 g, 1.7 mmol), and tetrakis(triphenylphosphine)-palladium (0) (0.2 g, 0.17 mmol) in dry DMF (20 mL) was degassed to remove oxygen and then was heated at 85° C. under a blanket of nitrogen for 6.5 hours. The reaction solution was cooled to room temperature and poured onto a cold saturated aqueous ammonium chloride solution (100 mL). The white precipitate appeared and was collected on a filter. The white solid was washed with the distilled water (3×20 mL) and dissolved in a mixture of ethyl acetate (10 mL) and methanol (10 mL). The solution was applied on a pad of silica gel and eluted with a mixture of ethyl acetate and hexane (1:1). After evaporation, 3-(4,4-dimethyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl)-5-fluorobenzonitrile was obtained as a white solid (0.7 g, 84%): mp 253-254° C.; 1H-NMR (DMSO-d6) δ 10.4 (s, 1H, D2O exchangeable), 8.13 (s, 1H), 7.92 (m, 1H), 7.82 (m, 1H), 7.73 (m, 2H), 6.98 (d, 1H, J=8.2 Hz), 1.68 (s, 6H), 19F-NMR (DMSO-d6) δ −112.25 (m, 1F); MS (EI) m/z 296 (M+, 65%), Anal. Calc. For C17H13FN2O2: C, 68.91; H, 4.42; N, 9.45. Found: C, 68.85; H, 4.58; N, 9.14.
Name
6-(3-bromo-5-fluorophenyl)-4,4-dimethyl-2H-benzo[d][1,3]oxazin-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:9]2[CH:21]=[CH:20][C:12]3[NH:13][C:14](=[O:19])[O:15][C:16]([CH3:18])([CH3:17])[C:11]=3[CH:10]=2)[CH:5]=[C:6]([F:8])[CH:7]=1.[CH3:22][N:23](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:17][C:16]1([CH3:18])[O:15][C:14](=[O:19])[NH:13][C:12]2[CH:20]=[CH:21][C:9]([C:4]3[CH:3]=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=3)[C:22]#[N:23])=[CH:10][C:11]1=2 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
6-(3-bromo-5-fluorophenyl)-4,4-dimethyl-2H-benzo[d][1,3]oxazin-2-one
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)C1=CC2=C(NC(OC2(C)C)=O)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
to remove oxygen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto a cold saturated aqueous ammonium chloride solution (100 mL)
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
The white solid was washed with the distilled water (3×20 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of ethyl acetate (10 mL) and methanol (10 mL)
WASH
Type
WASH
Details
eluted with a mixture of ethyl acetate and hexane (1:1)
CUSTOM
Type
CUSTOM
Details
After evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1(C2=C(NC(O1)=O)C=CC(=C2)C=2C=C(C#N)C=C(C2)F)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.